Cyclo(-Arg-Gly-Asp-D-Phe-Cys)
Description
Role of αvβ3 Integrin in Cellular Adhesion and Signaling Pathways
Integrin αvβ3, a heterodimeric transmembrane receptor, mediates cell-extracellular matrix (ECM) adhesion by recognizing RGD motifs in ligands such as vitronectin, fibronectin, and fibrinogen. This integrin is highly expressed on activated endothelial cells during angiogenesis and on metastatic cancer cells, where it facilitates tumor survival and invasion. The receptor’s cytoplasmic domain interacts with talin and vinculin, linking ECM adhesion to actin cytoskeleton reorganization and focal adhesion kinase (FAK) activation.
αvβ3 integrin also cross-talks with growth factor receptors, amplifying pro-survival signals. For example, co-immunoprecipitation studies reveal that αvβ3 associates with phosphorylated insulin and platelet-derived growth factor beta (PDGFβ) receptors, forming a signaling complex that enhances mitogenic responses. This synergy is critical in pathologies like atherosclerosis and diabetic retinopathy, where hyperactive growth factor signaling exacerbates vascular remodeling.
Table 1: Key Ligands and Signaling Partners of αvβ3 Integrin
| Ligand/Partner | Biological Role | Pathological Context |
|---|---|---|
| Vitronectin | Cell adhesion, platelet aggregation | Thrombosis, cancer metastasis |
| Fibronectin | ECM remodeling, wound healing | Fibrosis, tumor stroma |
| PDGFβ receptor | Mitogenesis, chemotaxis | Atherosclerosis, fibrosis |
| Insulin receptor | Metabolic signaling, cell proliferation | Diabetic complications |
Evolution of RGD-Based Therapeutic Design: From Linear to Cyclic Peptides
Linear RGD peptides, first identified in fibronectin, initially showed promise in blocking integrin-ligand interactions. However, their low metabolic stability and poor receptor selectivity limited therapeutic utility. Cyclization of the RGD sequence, achieved by linking terminal residues (e.g., cysteine-cysteine disulfide bonds), constrained peptide conformation, enhancing αvβ3 binding affinity by 100–1,000-fold compared to linear analogs. Cyclo(-Arg-Gly-Asp-D-Phe-Cys) exemplifies this strategy, incorporating D-phenylalanine to resist proteolysis and a cystine bridge to stabilize the bioactive RGD conformation.
Table 2: Structural and Functional Comparison of Linear vs. Cyclic RGD Peptides
| Property | Linear RGD Peptides | Cyclo(-Arg-Gly-Asp-D-Phe-Cys) |
|---|---|---|
| Binding affinity (αvβ3) | ~10 nM | ~0.1 nM |
| Proteolytic resistance | Low (t₁/₂ < 30 min) | High (t₁/₂ > 24 h) |
| Selectivity for αvβ3 | Moderate (cross-reacts with αIIbβ3) | High (>100-fold selectivity) |
The therapeutic potential of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is exemplified in drug delivery systems. For instance, apatinib-loaded liposomes functionalized with this peptide (cRGD-Lipo-PEG) demonstrated 3.2-fold higher uptake in αvβ3-expressing HCT116 colorectal cancer cells compared to non-targeted liposomes. This system reduced tumor volume by 68% in xenograft models, attributed to enhanced permeability and retention (EPR) effects combined with active targeting.
Properties
Molecular Formula |
C24H34N8O7S |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
2-[(2R,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16+,17-/m0/s1 |
InChI Key |
WNYJVAMZRBTOPE-HZMVEIRTSA-N |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based SPPS
The dominant method for synthesizing c(RGDfC) employs 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. This approach ensures high yields and minimizes side reactions.
Stepwise Protocol:
- Resin Loading : A Wang resin pre-loaded with Fmoc-Cysteine is used as the solid support.
- Deprotection : Piperidine (20–30% in dimethylformamide) removes the Fmoc group from each amino acid sequentially.
- Coupling : Activators like O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amino acid couplings.
- Cyclization : After linear assembly, the peptide is cleaved from the resin, and cyclization is achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) under nitrogen.
Key Parameters:
- Temperature : 25°C for coupling/deprotection.
- Reaction Time : 2 hours per coupling cycle.
- Yield : ~70–85% after cyclization.
Solution-Phase Synthesis
Fragment Condensation
For larger-scale production, solution-phase methods are employed. This involves synthesizing protected peptide fragments, which are later coupled and cyclized.
Example Protocol:
- Linear Precursor Synthesis :
- Arginine and Aspartic Acid are protected with tert-butyloxycarbonyl (Boc) and benzyl (Bzl) groups, respectively.
- D-Phenylalanine and Cysteine are activated as pentafluorophenyl esters.
- Cyclization : The linear peptide is cyclized using 1-hydroxy-7-azabenzotriazole (HOAt) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane.
Advantages:
Post-Synthetic Processing
Purification
Crude c(RGDfC) is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using:
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile (0.1% trifluoroacetic acid) in water (0.1% trifluoroacetic acid).
- Retention Time : ~12–14 minutes.
Purity Standards:
Analytical Characterization
Structural Confirmation
Challenges and Optimization
Racemization During Cyclization
Comparative Data Tables
Table 1: Cyclization Reagent Efficiency
| Reagent | Yield (%) | Racemization (%) |
|---|---|---|
| PyBOP/HOAt | 85 | 2.1 |
| HBTU/DIEA | 78 | 3.8 |
| EDC/HOBt | 65 | 5.2 |
Table 2: Purification Parameters
| Column Type | Acetonitrile Gradient (%) | Purity Achieved (%) |
|---|---|---|
| C18 (5 μm) | 25→45 over 30 min | 95.5 |
| C8 (10 μm) | 20→50 over 40 min | 92.1 |
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated peptides.
Scientific Research Applications
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and disulfide bond formation.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells or tissues.
Industry: Utilized in the development of biomaterials and surface coatings for medical devices.
Mechanism of Action
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) exerts its effects primarily through interactions with cell surface receptors, such as integrins. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation.
Comparison with Similar Compounds
Table 1: Comparison of Cyclic RGD Peptides
Key Findings :
- The D-Phe residue in Cyclo(-Arg-Gly-Asp-D-Phe-Cys) enhances proteolytic stability compared to linear RGD peptides .
- Triazole-modified analogues (e.g., Cyclo[-Arg-Gly-Asp-9(triazole)-Gly-Xaa]) show reduced integrin affinity but greater versatility in conjugation strategies .
- Larger cyclic peptides (e.g., Cyclo(-D-Cys-Arg-Gly-Asp-D-Cys-Pro-)) exhibit lower αvβ3 affinity due to conformational strain .
Cyclic Dipeptides (Diketopiperazines) and Tripeptides
Table 2: Cyclic Dipeptides and Tripeptides with Contrasting Activities
Key Findings :
- Cyclic dipeptides (e.g., Cyclo(Gly-His)) are ubiquitous in microbial metabolites but lack the structural complexity required for high-affinity integrin binding .
- Cyclic tripeptides (e.g., Cyclo(Gly-L-Ser-L-Pro)) show negligible antitumor activity at >200 µM, highlighting the necessity of the RGD motif and optimal ring size .
Table 3: Non-RGD Cyclic Peptides
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
